![molecular formula C21H20N6 B2475774 N2-phenethyl-N4-(p-tolyl)pteridine-2,4-diamine CAS No. 946242-83-7](/img/structure/B2475774.png)
N2-phenethyl-N4-(p-tolyl)pteridine-2,4-diamine
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Overview
Description
N2-phenethyl-N4-(p-tolyl)pteridine-2,4-diamine, also known as PTPD, is a synthetic compound that belongs to the class of pteridine derivatives. It has gained attention in scientific research due to its potential applications in the field of medicine, particularly in cancer treatment.
Scientific Research Applications
- Leishmaniasis, a tropical disease caused by Leishmania parasites, affects millions of people globally. Research has shown that N2-phenethyl-N4-(p-tolyl)pteridine-2,4-diamine derivatives display potent antileishmanial activity. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
- Malaria, caused by Plasmodium strains transmitted through mosquito bites, remains a global health concern. The same N4-(4-METHYLPHENYL)-N2-(2-PHENYLETHYL)PTERIDINE-2,4-DIAMINE derivatives (compounds 14 and 15) exhibited significant inhibition against Plasmodium berghei in vivo. Compound 15 achieved 90.4% suppression .
- Although not explicitly studied for cancer, the structural features of this compound suggest potential antitumor activity. Researchers could explore its effects on cancer cell lines, especially human breast cancer and gastric cancer cells .
Antileishmanial Activity
Antimalarial Properties
Cancer Research
Molecular Docking Studies
Mechanism of Action
Target of Action
Similar compounds such as n2,n4-disubstituted pyrimidine-2,4-diamines have been identified as potent inhibitors of cyclin-dependent kinases (cdks) . CDKs are pivotal kinases in cell cycle transition and gene transcription .
Mode of Action
It can be inferred from related compounds that it may inhibit the activity of its target proteins, such as cdks . This inhibition could potentially disrupt the normal cell cycle and gene transcription processes .
Biochemical Pathways
Given its potential role as a cdk inhibitor, it could affect pathways related to cell cycle regulation and gene transcription .
Result of Action
Based on the potential inhibition of cdks, it could lead to disruption of cell cycle progression and gene transcription, potentially leading to cell cycle arrest .
properties
IUPAC Name |
4-N-(4-methylphenyl)-2-N-(2-phenylethyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6/c1-15-7-9-17(10-8-15)25-20-18-19(23-14-13-22-18)26-21(27-20)24-12-11-16-5-3-2-4-6-16/h2-10,13-14H,11-12H2,1H3,(H2,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZMROKIRRTBKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-phenethyl-N4-(p-tolyl)pteridine-2,4-diamine |
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